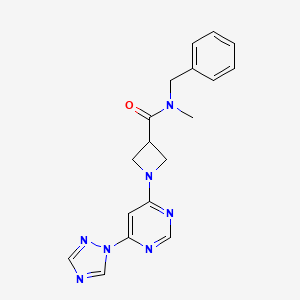

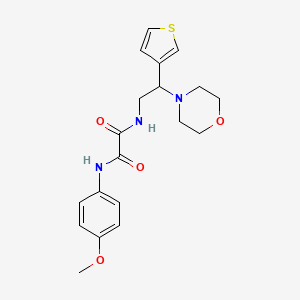

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound that likely contains a sulfonamide group, given the presence of a "methylsulfonyl" moiety in its name. This suggests that the compound could be related to the class of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been demonstrated in the literature. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium leads to the formation of a dianion, which can react with aldehydes and ketones to yield γ-hydroxy amides. These intermediates can be further transformed into 5-alkyl-2(5H)-furanones, as shown in the synthesis of optically active furanones from chiral N-monosubstituted-3-(phenylsulfonyl)propanamides . Although the specific synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidinone ring, a sulfonamide functional group, and phenyl rings with methyl substituents. The presence of these functional groups would influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For example, the cross-coupling of sulfonamides with halopyridines catalyzed by CuI and a bidentate ligand has been reported . This reaction yields N-(pyridinyl)-substituted sulfonamides, which suggests that similar cross-coupling reactions could be applicable to the synthesis or modification of this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, sulfonamides generally exhibit a range of solubilities depending on their structure. They can form hydrogen bonds due to the presence of the sulfonamide group, which can affect their boiling points, melting points, and solubility in various solvents. The presence of a piperidinone ring and phenyl groups would also contribute to the compound's overall lipophilicity and potential interactions with biological molecules.

Wissenschaftliche Forschungsanwendungen

Biological Distribution and Metabolic Studies

Studies on compounds structurally similar to N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide have explored their distribution and metabolism within biological systems. For instance, research on tropicamide, a molecule with a related structure, has examined its distribution across various organs in warm-blooded animals after administration, showing a significant presence in tissues like the stomach, intestines, brain, lungs, and spleen (Shormanov et al., 2016). These findings highlight the importance of understanding how such compounds are metabolized and distributed, which is crucial for their potential therapeutic applications.

Analgesic and Anti-inflammatory Properties

Research into compounds with similar functional groups has demonstrated significant analgesic and anti-inflammatory properties. For example, studies on 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have identified them as potent transient receptor potential vanilloid 1 (TRPV1) antagonists, offering insights into their mechanism of action and potential therapeutic benefits (Kim et al., 2012). These results suggest the potential of this compound in managing pain and inflammation, subject to further research focused specifically on this compound.

Neuroprotective Effects

Investigations into the neuroprotective effects of compounds with similar structures, such as PARP inhibitors, have shown promising results in reducing cytotoxicity in cell models and mitigating cerebral damage in animal models of stroke (Kamanaka et al., 2004). This research underscores the potential application of this compound in neuroprotection, particularly in conditions such as ischemic stroke.

Herbicidal Activity

α-Phenylsulfonyl propanamides have been studied for their herbicidal activities, demonstrating efficacy against certain weeds while being safe for rice plants under paddy conditions (Omokawa et al., 1985). This suggests a potential agricultural application for compounds within the same chemical family, including this compound, highlighting the versatility and wide-ranging potential uses of such molecules.

Eigenschaften

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(12-8-17)29(2,27)28/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKWHRJLCFJABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)